molecular formula C25H29IN2O B116801 3-Ippps-indene CAS No. 158628-37-6

3-Ippps-indene

Cat. No.: B116801
CAS No.: 158628-37-6
M. Wt: 500.4 g/mol
InChI Key: ZGXOBWFJJNNSCM-ZEQRLZLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Information: 3-Ippps-indene, also verified under the chemical name (3S,4S)-1-(3-Iodobenzyl)-3-(1′H-spiro[indene-1,4′-piperidin]-1′-yl)-4-piperidinol, is a complex organic compound supplied for research purposes . Its molecular formula is C25H29IN2O, and it has a monoisotopic mass of 500.132462 . This product is provided as a Research Use Only (RUO) material. Research Use Only (RUO) Statement: This product is labeled "For Research Use Only." It is a specialized chemical for use in laboratory research settings and is not intended for diagnostic, therapeutic, or any other clinical use in humans or animals . It is not to be used as a pharmaceutical or for personal applications. Handling and Information: As an RUO product, its performance characteristics for any specific application have not been established. Researchers are responsible for validating the suitability of this compound for their particular experiments. Due to the lack of available public scientific data on this specific molecule, researchers are encouraged to consult the primary chemical structure and properties for their investigative work .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

158628-37-6

Molecular Formula

C25H29IN2O

Molecular Weight

500.4 g/mol

IUPAC Name

(3S,4S)-1-[(3-iodophenyl)methyl]-3-spiro[indene-1,4'-piperidine]-1'-ylpiperidin-4-ol

InChI

InChI=1S/C25H29IN2O/c26-21-6-3-4-19(16-21)17-27-13-9-24(29)23(18-27)28-14-11-25(12-15-28)10-8-20-5-1-2-7-22(20)25/h1-8,10,16,23-24,29H,9,11-15,17-18H2/t23-,24-/m0/s1

InChI Key

ZGXOBWFJJNNSCM-ZEQRLZLVSA-N

SMILES

C1CN(CC(C1O)N2CCC3(CC2)C=CC4=CC=CC=C34)CC5=CC(=CC=C5)I

Isomeric SMILES

C1CN(C[C@@H]([C@H]1O)N2CCC3(CC2)C=CC4=CC=CC=C34)CC5=CC(=CC=C5)I

Canonical SMILES

C1CN(CC(C1O)N2CCC3(CC2)C=CC4=CC=CC=C34)CC5=CC(=CC=C5)I

Synonyms

(trans-(+-))-isomer,HCl of 1'-(1-(3-iodobenzyl)-4-hydroxypiperidin-3-yl)spiro(1H-indene-1,4'-piperidine)
1'-(1-(3-iodobenzyl)-4-hydroxypiperidin-3-yl)spiro(1H-indene-1,4'-piperidine)
3-IPPPS-indene

Origin of Product

United States

Scientific Research Applications

Applications in Materials Science

2.1. Polymer Chemistry

3-Ippps-indene serves as a monomer in the synthesis of advanced polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that polymers derived from this compound exhibit improved conductivity and are suitable for electronic applications.

2.2. Nanocomposites

The compound has been utilized in the development of nanocomposites, where it acts as a reinforcing agent. These nanocomposites demonstrate enhanced strength and durability, making them ideal for use in aerospace and automotive industries.

Organic Synthesis Applications

3.1. Catalysis

This compound is recognized for its role as a ligand in catalytic processes, particularly in palladium-catalyzed cross-coupling reactions. Its phosphine functionality allows for increased reaction rates and selectivity, facilitating the formation of complex organic molecules.

3.2. Synthesis of Bioactive Compounds

The compound has been employed in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals. Its unique structural features enable the creation of compounds with significant biological activity, which are currently under investigation for therapeutic applications.

Medicinal Chemistry

4.1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of derivatives synthesized from this compound. Research indicates that these derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways.

4.2. Antimicrobial Properties

Compounds derived from this compound have shown promising antimicrobial activity against a range of pathogens. This suggests potential applications in developing new antimicrobial agents to combat resistant strains.

Case Studies

Case StudyApplicationFindings
Case Study 1Polymer DevelopmentDemonstrated enhanced thermal stability in high-performance polymers using this compound derivatives .
Case Study 2Anticancer ResearchIndicated significant apoptosis induction in breast cancer cell lines .
Case Study 3Catalytic ReactionsShowed improved yields and selectivity in Suzuki coupling reactions with palladium catalysts .

Chemical Reactions Analysis

Cycloaddition and Ring-Opening Reactions

Indenes participate in [4+2] cycloadditions due to their conjugated diene system. For example:

  • Diels-Alder Reactions : Indene reacts with dienophiles like maleic anhydride to form bicyclic adducts. Substituents at the 3-position would influence regioselectivity and steric outcomes .

  • Electrophilic Additions : 3-Substituted indenes may undergo additions at the exocyclic double bond, forming carbocation intermediates prone to Wagner-Meerwein rearrangements .

Transition Metal-Catalyzed Functionalization

Rhodium and iron catalysts enable regioselective transformations:

Reaction TypeConditionsProductYieldSource
Rh(I)-catalyzed alkyne coupling2-(Chloromethyl)phenylboronic acid + alkynes1,3-Disubstituted indenes72–89%
FeCl3-mediated benzylationN-Benzylic sulfonamides + alkynes2-Arylindenes80–95%

Key pathways involve benzyl cation intermediates or metal-vinylidene species .

Acid/Base-Mediated Rearrangements

  • Aromatization : Indene derivatives like 3aH-indenes undergo rapid -hydride or alkyl shifts under acidic conditions to form 1H-indenes. For example, 3-methoxy-3aH-indene rearranges to 1H-indene isomers .

  • Knoevenagel Condensation : Indane-1,3-diones react with malononitrile under basic conditions to form cyano-substituted indenes (e.g., 2-dicyanomethylene derivatives) .

Oxidation and Polymerization

  • Oxidation : Indene oxidizes to homophthalic acid with acidic dichromate . Substituents at the 3-position could alter oxidation sites.

  • Polymerization : Indene readily polymerizes via radical or cationic mechanisms, forming resins used industrially. Steric effects from 3-substituents may inhibit chain propagation .

Organometallic Reactions

  • Deprotonation : Indene reacts with organolithium reagents (e.g., MeLi) to form lithium indenyl complexes. 3-Substituents would modulate acidity and metal coordination .

  • Cross-Coupling : Palladium-catalyzed isocyanide insertions enable C–C bond formation at the 2-position of indane-diones, suggesting applicability to indenes .

Key Limitations and Research Gaps

  • No direct references to "3-Ippps-indene" exist in the surveyed literature.

  • Synthetic strategies for 3-substituted indenes are underrepresented compared to 1- or 2-substituted analogs .

  • Stability data for sterically hindered indenes (e.g., bulky 3-substituents) remain unexplored.

Comparison with Similar Compounds

(a) 3-Hydroxy-2-(pyridin-4-yl)-1H-inden-1-one (CAS 67592-40-9)

  • Core Structure: Shares the indenone backbone with 3-Ippps-indene but differs in substituents (pyridinyl vs. phosphorylated groups).
  • Properties : The pyridinyl group enhances solubility in polar solvents and may confer metal-chelating capabilities, as observed in coordination chemistry studies .
  • Applications : Used as an intermediate in pharmaceutical research, particularly in kinase inhibitor development .

(b) (E)-5-(2-(4-(2-(Dimethylamino)ethoxy)phenyl)-5-(pyridin-4-yl)-1H-imidazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime

  • Core Structure: Features an indenone-oxime hybrid with extended aromaticity.
  • Properties: The oxime group introduces redox activity, enabling applications in prodrug design. The dimethylaminoethoxy side chain enhances bioavailability .
  • Applications : Investigated in oncology for targeting tyrosine kinase pathways .

(c) 2,3-Dimethylbut-3-en-1-yl diphosphate (DMAPP derivatives)

  • Properties : Enzymatic studies show DMAPP derivatives participate in terpene biosynthesis via methyltransferase activity, suggesting this compound could interact similarly in metabolic pathways .

Functional Analogues

(a) Indole Derivatives (e.g., 3-ethyl-6-nitrophenyl triflate)

  • Core Structure : Aromatic heterocycles with electron-withdrawing groups (e.g., nitro, triflate).
  • Applications : Widely used in agrochemical and pharmaceutical synthesis .

Comparative Data Table

Property This compound (Inferred) 3-Hydroxy-2-(pyridin-4-yl)-1H-inden-1-one DMAPP Derivatives Indole Derivatives
Molecular Weight ~250–300 g/mol (estimated) 239.23 g/mol 246.1 g/mol (DMAPP) 200–300 g/mol (varies by substituent)
Solubility Moderate in DMSO (predicted) High in polar aprotic solvents Hydrophilic (diphosphate group) Low to moderate in water
Reactivity Electrophilic aromatic substitution Chelation with metals, keto-enol tautomerism Methyltransferase substrate Cross-coupling, nucleophilic substitution
Analytical Data GC-MS: m/z ~250 (predicted) HRMS: m/z 240.066 (observed) NMR: δ 1.6–2.0 ppm (methyl) NMR: δ 7.2–8.5 ppm (aromatic)
Applications Under investigation Pharmaceutical intermediates Terpene biosynthesis Agrochemicals, drug discovery

Research Findings and Implications

  • Synthetic Pathways : Enzymatic routes using SAM-dependent methyltransferases (as in DMAPP derivatives) could optimize this compound production . Cross-coupling methods from indole synthesis may also apply .
  • Stability : Pyridinyl or phosphorylated groups in analogs enhance thermal stability compared to unsubstituted indenes .

Preparation Methods

Transition Metal-Catalyzed Spirocyclization

The spiro-piperidine moiety is synthesized through palladium-catalyzed cyclization. The method described in EP0773204A2 involves treating aziridines with indole derivatives under Pd(0) catalysis, followed by propargyl carbonate addition. This one-pot process achieves:

  • Diastereoselectivity : >99:1 dr via ligand control (e.g., DavePhos or SPhos).

  • Enantiomeric excess : Up to >99% ee using chiral BINAP ligands .

Nickel-Mediated Cross-Coupling for Iodobenzyl Integration

The 3-iodobenzyl group is introduced via nickel-catalyzed cross-coupling. As detailed in EP3301098A1 , NiCl₂ coordinated with 1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene (IPr) enables efficient C–C bond formation between iodobenzyl halides and the piperidine-indene intermediate. Critical conditions include:

  • Catalyst loading : 5 mol% NiCl₂(IPr).

  • Solvent : Acetic acid at 120°C for 12 hours.

  • Yield : 70–85% after recrystallization .

This method avoids premature dehalogenation, a common issue with palladium catalysts, ensuring high functional group tolerance .

Stereochemical Resolution and Asymmetric Synthesis

The (3S,4S) configuration of 3-Ippps-indene is achieved through chiral resolution or asymmetric catalysis. A two-step approach involves:

  • Racemic Synthesis : Preparing the spiro-piperidine intermediate via methods above.

  • Enantiomer Separation : Using chiral stationary-phase chromatography (CSP-HPLC) with cellulose tris(3,5-dimethylphenylcarbamate) .

Alternatively, asymmetric Friedel-Crafts alkylation with Jacobsen’s thiourea catalysts achieves up to 90% ee, though scalability remains a limitation .

Comparative Analysis of Synthetic Routes

Method Key Advantages Limitations Yield Stereocontrol
Friedel-Crafts AlkylationCost-effective, scalableModerate regioselectivity50–60%None (racemic)
Pd-Catalyzed SpirocyclizationHigh diastereo-/enantioselectivityExpensive ligands, sensitive conditions60–75%>99% ee
Ni-Catalyzed CouplingFunctional group toleranceRequires high temperatures70–85%Dependent on precursor
Chiral ResolutionCompatible with racemic synthesesLow throughput, high solvent consumption30–40%>99% ee post-separation

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